molecular formula C25H16ClNO6 B11047624 3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11047624
M. Wt: 461.8 g/mol
InChI Key: LPMDACMYLSPTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound that features a unique fusion of benzodioxole, chlorophenyl, and furochromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multi-step organic reactions The initial steps often include the formation of the benzodioxole and chlorophenyl intermediates, followed by their coupling under specific conditions to form the furochromene core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)acrylonitrile
  • 3-(1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)acrylonitrile
  • 3-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acrylonitrile

Uniqueness

Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide stands out due to its unique furochromene core and the presence of both benzodioxole and chlorophenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H16ClNO6

Molecular Weight

461.8 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C25H16ClNO6/c26-14-6-8-15(9-7-14)27-24(28)23-20(13-5-10-18-19(11-13)31-12-30-18)21-22(33-23)16-3-1-2-4-17(16)32-25(21)29/h1-11,20,23H,12H2,(H,27,28)

InChI Key

LPMDACMYLSPTTF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(OC4=C3C(=O)OC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.